Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R)-1-Boc-3-methylaminopiperidine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (R)-1-Boc-3-methylaminopiperidine
Executive Summary
(R)-1-Boc-3-methylaminopiperidine (CAS: 203941-94-0) is a highly versatile chiral building block extensively utilized in organic synthesis and pharmaceutical research. Characterized by a piperidine core, a stereospecific (R)-methylamino group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group at the N1 position, it provides a robust platform for orthogonal functionalization. This whitepaper details its physicochemical properties, mechanistic utility, and validated experimental protocols tailored for researchers and drug development professionals.
Physicochemical Profiling
Understanding the physicochemical properties of (R)-1-Boc-3-methylaminopiperidine is critical for optimizing reaction conditions, storage, and handling. The compound typically presents as a colorless to pale yellow oil and exhibits specific solubility profiles that dictate its use in liquid-phase synthesis.
Table 1: Physicochemical Properties of (R)-1-Boc-3-methylaminopiperidine
| Property | Value / Description |
| Chemical Name | (R)-tert-butyl 3-(methylamino)piperidine-1-carboxylate |
| CAS Number | 203941-94-0 |
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 95°C to 99°C (at 0.6 mmHg) |
| Solubility | Soluble in DCM, methanol, and ethyl acetate; sparingly soluble in water |
| Storage Conditions | 2–8°C, inert atmosphere (Nitrogen/Argon), protected from light and moisture |
Causality in Storage : The compound must be stored at 2–8°C under an inert atmosphere. Secondary amines are prone to oxidation and can absorb atmospheric carbon dioxide to form carbamate salts over time. Moisture sensitivity also dictates the use of tightly sealed amber glass containers to preserve the integrity of the Boc group and the chiral center 1.
Mechanistic Utility in Organic Synthesis
The strategic placement of the Boc group on the N1 piperidine nitrogen allows for selective reactions at the C3 secondary amine. This orthogonal protection strategy prevents unwanted side reactions (such as over-alkylation or polymerization) during the synthesis of complex active pharmaceutical ingredients (APIs) 2. The (R)-configuration is frequently required to achieve specific spatial orientations in receptor-ligand interactions, particularly in drugs targeting central nervous system (CNS) disorders.
Orthogonal functionalization workflow of (R)-1-Boc-3-methylaminopiperidine.
Experimental Protocols
To ensure high-fidelity results, the following self-validating protocols describe the standard procedures for utilizing this compound in drug discovery pipelines.
Protocol A: Amide Coupling at the C3-Methylamino Position
Objective: Couple a carboxylic acid to the sterically hindered C3 secondary amine. Causality: Due to the steric hindrance from both the piperidine ring and the N-methyl group, standard coupling agents (like DCC or EDC) may yield poor conversions. HATU is selected for its superior reactivity in forming hindered amides.
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Preparation : In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
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Activation : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir at room temperature for 15 minutes to generate the active ester.
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Coupling : Add (R)-1-Boc-3-methylaminopiperidine (1.0 eq) dropwise to the activated mixture.
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Monitoring (Self-Validation) : Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS or TLC until the starting piperidine is fully consumed.
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Workup : Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.
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Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the Boc-protected intermediate.
Protocol B: N1-Boc Deprotection
Objective: Remove the tert-butoxycarbonyl group to expose the N1 piperidine amine for downstream reactions. Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleanly cleave the Boc group. The reaction is initiated at 0°C to control the exothermic release of isobutylene gas and CO2, preventing the degradation of sensitive functional groups.
Step-by-step experimental workflow for Boc deprotection.
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Preparation : Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool the flask to 0°C in an ice bath.
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Reagent Addition : Slowly add an equal volume of Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) TFA/DCM ratio.
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Cleavage : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
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Validation : Confirm complete deprotection via LC-MS (look for the mass shift corresponding to the loss of 100 Da).
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Concentration : Evaporate the volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
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Neutralization : Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8-9.
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Extraction : Extract the free base into the organic layer, dry over Na2SO4, and concentrate to yield the deprotected piperidine.
Analytical Characterization and Quality Control
Rigorous testing is required to verify the purity and enantiomeric excess (ee) of (R)-1-Boc-3-methylaminopiperidine prior to use in API synthesis 3.
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HPLC : Chiral stationary phase HPLC is mandatory to confirm the (R)-enantiomer purity (typically ≥ 95% ee).
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NMR : 1H NMR in CDCl3 will show a distinct sharp singlet around 1.45 ppm corresponding to the 9 protons of the tert-butyl group, and a singlet around 2.40 ppm for the N-methyl protons.
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Mass Spectrometry : ESI-MS should display the[M+H]+ peak at m/z 215.3.
Regulatory & Safety Considerations
While specific toxicological data for (R)-1-Boc-3-methylaminopiperidine may be limited, it must be handled as a potential skin, eye, and respiratory irritant 4. Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) is required. All handling of the neat oil and subsequent reactions (especially those involving TFA or coupling reagents) must be conducted within a certified chemical fume hood.
References
- Guidechem. "1-N-Boc-3-(S)-Methylamino-piperidine 912368-73-1 wiki".
- Fisher Scientific. "1-Boc-3-(methylamino)piperidine, 97%".
- Sinochem Nanjing Corporation. "1-Boc-3-Methylaminopiperidine".
- BLD Pharm. "203941-94-0|(R)-1-N-Boc-3-Methylaminopiperidine".
